Product packaging for 1-(2-thienyl)-1,2-propanedione dioxime(Cat. No.:)

1-(2-thienyl)-1,2-propanedione dioxime

Cat. No.: B6140206
M. Wt: 184.22 g/mol
InChI Key: FBDNKUAMGBUPNA-OCIXRKKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Dioxime Ligands in Chemical Research

The study of coordination chemistry can be traced back to the 18th century with the synthesis of Prussian blue, though a systematic understanding of the nature of these compounds developed much later. researchgate.net The pioneering work of Alfred Werner in the late 19th and early 20th centuries, for which he was awarded the Nobel Prize in Chemistry in 1913, laid the foundation for modern coordination theory by proposing the octahedral geometry of cobalt(III) complexes. uga-editions.com

Within this burgeoning field, dioximes quickly gained prominence. Dimethylglyoxime, for instance, became a well-known reagent for the gravimetric analysis of nickel. wikipedia.org The ability of vicinal dioximes to act as bidentate ligands, coordinating to a central metal ion through their two nitrogen atoms, leads to the formation of stable five-membered chelate rings. This chelating effect enhances the thermodynamic stability of the resulting metal complexes. The versatility of dioxime chemistry is further demonstrated by the synthesis of various derivatives through reactions such as the condensation of dichloroglyoxime (B20624) with amines or thiols. nih.gov

Significance of Thiophene-Containing Ligands in Modern Coordination Chemistry

Thiophene (B33073) is a five-membered aromatic heterocycle containing a sulfur atom. researchgate.net The presence of the sulfur atom and the delocalized π-electron system within the thiophene ring imparts distinct properties to ligands that incorporate this moiety. Thiophene-containing ligands have garnered considerable attention in contemporary coordination chemistry for several reasons.

The sulfur atom in the thiophene ring can act as a potential coordination site, allowing for different binding modes to metal centers. acs.org This can lead to the formation of complexes with diverse geometries and electronic structures. Furthermore, the electronic properties of the thiophene ring can be readily tuned by introducing various substituents, which in turn influences the properties of the resulting metal complexes. researchgate.net This tunability is crucial for the design of materials with specific functions.

Recent research has highlighted the application of thiophene derivatives as ligands in the development of advanced materials. For example, they have been used to passivate surface defects in perovskite nanocrystals, leading to enhanced photoluminescence and stability. nih.gov Additionally, metal-organic complexes derived from thiophene-based ligands have shown promise as active materials in organic field-effect transistors (OFETs) due to their favorable π-stacking interactions and charge transport properties. rsc.org

Structural Features and Ligating Capabilities of 1-(2-Thienyl)-1,2-propanedione dioxime

This compound is a vicinal dioxime that features a thiophene ring attached to the glyoxime (B48743) backbone. This specific structure combines the well-established coordinating ability of the dioxime group with the unique electronic and steric characteristics of the thiophene moiety.

The dioxime portion of the molecule provides two nitrogen donor atoms, enabling it to act as a bidentate ligand and form stable chelate rings with metal ions. The presence of the thiophene ring introduces several key features:

Electronic Effects: The electron-rich nature of the thiophene ring can influence the electron density on the dioxime nitrogen atoms, thereby affecting the strength of the metal-ligand bonds.

Steric Influence: The size and orientation of the thiophene group can impose steric constraints that influence the coordination geometry around the metal center.

Additional Coordination Site: The sulfur atom of the thiophene ring presents a potential secondary binding site, which could lead to the formation of polynuclear complexes or complexes with higher coordination numbers.

The combination of these features makes this compound a versatile ligand capable of forming a wide range of coordination compounds with interesting structural and electronic properties.

Overview of Research Trajectories for Dioxime-Based Systems

Research involving dioxime-based systems continues to be an active area of investigation. A significant focus is on the synthesis of novel dioxime ligands with tailored properties by introducing different functional groups. nih.gov This allows for the fine-tuning of the electronic and steric characteristics of the ligands, which in turn influences the properties of their metal complexes.

A major research trajectory involves the exploration of the catalytic activity of metal-dioxime complexes in various organic transformations. The ability of these complexes to stabilize different oxidation states of the metal center makes them promising candidates for redox catalysis.

Furthermore, there is growing interest in the application of dioxime-based compounds in materials science. For example, glutarimide (B196013) dioxime has been investigated for its ability to form stable complexes with uranium, with potential applications in the recovery of uranium from seawater to supplement nuclear fuel supplies. acs.org The study of dioxime oxalates as clean sources of iminyl radicals for organic synthesis also represents a modern research direction. mdpi.com The development of new synthetic methodologies, such as one-pot syntheses, is contributing to the accessibility and utility of these compounds. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2S B6140206 1-(2-thienyl)-1,2-propanedione dioxime

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(1E)-1-hydroxyimino-1-thiophen-2-ylpropan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-5(8-10)7(9-11)6-3-2-4-12-6/h2-4,10-11H,1H3/b8-5+,9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDNKUAMGBUPNA-OCIXRKKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(=NO)C1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C(=N\O)/C1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Thienyl 1,2 Propanedione Dioxime

Precursor Synthesis and Derivatization Approaches

The primary and most direct precursor to 1-(2-thienyl)-1,2-propanedione dioxime is 1-(2-thienyl)-1,2-propanedione. The synthesis of this α-dione can be approached from the commercially available 2-propionylthiophene (B81800), also known as 1-(2-thienyl)-1-propanone. nih.gov The conversion of the α-methylene group of the ketone to a carbonyl group is a key transformation.

A common method for such an oxidation is the use of selenium dioxide (SeO₂). While effective, the toxicity of selenium compounds necessitates careful handling and waste disposal. An alternative, greener approach involves oxidation with reagents like bismuth(III) oxide. nih.gov

Another potential route to the α-dione precursor involves the nitrosation of 2-propionylthiophene. This can be achieved using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) or an alkyl nitrite under acidic or basic conditions. This reaction proceeds via an α-nitroso ketone intermediate, which can then be hydrolyzed to the dione (B5365651). A Chinese patent describes a similar process for the synthesis of 1-phenyl-1,2-propanedione, where propiophenone (B1677668) is reacted with ethyl nitrite and hydrogen chloride gas to form the 2-oxime, which is then hydrolyzed to the dione. google.com

A plausible synthetic route starting from 2-propionylthiophene is outlined below:

Scheme 1: Plausible Synthetic Route to 1-(2-thienyl)-1,2-propanedione

Reaction scheme showing the oxidation of 2-propionylthiophene to 1-(2-thienyl)-1,2-propanedione.

A visual representation of the chemical reaction would be depicted here, illustrating the conversion of 2-propionylthiophene to 1-(2-thienyl)-1,2-propanedione using an oxidizing agent.

Optimized Reaction Pathways for Dioxime Formation

The conversion of the 1-(2-thienyl)-1,2-propanedione to its corresponding dioxime is typically achieved through a condensation reaction with hydroxylamine (B1172632) (NH₂OH) or its salt, hydroxylamine hydrochloride (NH₂OH·HCl). google.comnih.gov The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or a mixture of water and ethanol, often in the presence of a base like sodium acetate (B1210297) or sodium hydroxide (B78521) to neutralize the liberated acid. google.com

The formation of vicinal dioximes can result in three possible stereoisomers: (E,E), (E,Z), and (Z,Z) with respect to the C=N double bonds. The anti-(E,E) isomer is often the most stable and desired product for coordination chemistry applications. nih.gov The reaction conditions, including pH, temperature, and the presence of certain metal ions, can influence the stereochemical outcome. A U.S. patent highlights that conducting the oximation of a hydroxyiminoketone in the presence of a nickel compound can significantly increase the yield of the desired anti-isomer of the 1,2-dioxime. google.com

Table 1: General Reaction Conditions for Dioxime Formation

ParameterConditionRationale
Reagent Hydroxylamine hydrochlorideCommon and stable source of hydroxylamine.
Solvent Ethanol/WaterGood solubility for both the dione and hydroxylamine salt.
Base Sodium acetate, Sodium hydroxideNeutralizes HCl, driving the reaction to completion.
Temperature Room temperature to refluxReaction rate can be controlled by temperature.
Additive Nickel (II) salt (e.g., NiCl₂)Can promote the formation of the anti-isomer. google.com

Green Chemistry Principles in Ligand Synthesis

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the use of safer solvents, alternative catalysts, and energy-efficient reaction conditions.

For the oximation step, traditional methods often employ volatile organic solvents. A greener alternative is the use of solvent-free or mechanochemical methods. nih.govresearchgate.net Grinding the ketone with hydroxylamine hydrochloride and a solid base, such as sodium hydroxide, in a mortar and pestle can lead to high yields of the oxime without the need for a solvent. researchgate.net Another approach involves using water as a solvent, which is non-toxic and environmentally benign.

In the precursor synthesis, replacing toxic reagents like selenium dioxide with greener oxidizing agents is crucial. Catalytic oxidation systems using molecular oxygen or hydrogen peroxide as the primary oxidant, in conjunction with a non-toxic catalyst, are highly desirable.

Table 2: Green Chemistry Approaches in Dioxime Synthesis

Green PrincipleConventional MethodGreener AlternativeReference
Safer Solvents Ethanol, DichloromethaneWater, Solvent-free (mechanochemistry) nih.govresearchgate.net
Atom Economy Use of protecting groupsDirect oximation nih.gov
Catalysis Stoichiometric reagentsCatalytic oxidation, Bi₂O₃ nih.gov
Energy Efficiency Refluxing for extended periodsMicrowave-assisted synthesis, Room temperature reactions nih.gov

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from laboratory (milligram to gram) to larger scales (multi-gram to kilogram) presents several challenges that need to be addressed for a robust and reproducible process.

One of the primary considerations is heat management. The oxidation of 2-propionylthiophene and the oximation reaction can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and ensure consistent product quality. This may require the use of jacketed reactors with controlled cooling.

Mixing is another critical factor. Ensuring homogeneity of the reaction mixture, especially in heterogeneous systems (e.g., solid-liquid mixtures in mechanochemical synthesis), becomes more challenging on a larger scale. The choice of reactor and stirrer design is important to maintain efficient mixing.

Purification of the final product and intermediates is also a significant hurdle. Crystallization is often the preferred method for purification on a large scale as it is more economical and environmentally friendly than column chromatography. Developing a robust crystallization procedure with a suitable solvent system is essential for obtaining the desired purity of the dioxime.

Finally, the handling of potentially hazardous reagents and byproducts, such as selenium compounds (if used) and acidic or basic waste streams, requires careful planning and engineering controls to ensure safety and compliance with environmental regulations.

Advanced Characterization Techniques for 1 2 Thienyl 1,2 Propanedione Dioxime and Its Metal Complexes

Spectroscopic Analysis of Ligand and Complexes

The elucidation of the molecular structure and electronic properties of 1-(2-thienyl)-1,2-propanedione dioxime and its metal complexes would rely on a suite of spectroscopic techniques. However, specific experimental data remains unavailable.

Infrared (IR) Spectroscopy for Vibrational Modes and Coordination Modes

Infrared spectroscopy is a fundamental technique for identifying the vibrational modes of a molecule. For this compound, characteristic IR absorption bands would be expected for the O-H, C=N, N-O, and C-S functional groups. Upon complexation with a metal ion, shifts in the vibrational frequencies of these groups, particularly the C=N and N-O stretches, would provide direct evidence of coordination. The appearance of new bands corresponding to metal-ligand vibrations (e.g., Metal-N) would further confirm complex formation. Without experimental spectra, a detailed analysis of these modes and shifts is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of the free ligand, this compound, would likely exhibit absorptions corresponding to π→π* and n→π* transitions within the thiophene (B33073) ring and the dioxime moiety. Upon formation of metal complexes, new absorption bands, specifically ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, would be anticipated. The position and intensity of these bands are indicative of the metal ion and the geometry of the complex. nih.gov Analysis of d-d transitions in the visible region for transition metal complexes could also provide information on the coordination environment. koreascience.krmdpi.comresearchgate.net However, without recorded spectra for the specific compound and its complexes, a discussion of their electronic properties remains speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise molecular structure of a compound in solution. researchgate.netresearchgate.net For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the thiophene ring, the methyl group, and the oxime hydroxyl groups. The ¹³C NMR spectrum would complement this by providing the chemical shifts for each unique carbon atom. Upon complexation with a diamagnetic metal ion, changes in the chemical shifts of the protons and carbons near the coordination sites would be observed, confirming the binding mode of the ligand. For paramagnetic complexes, significant broadening and shifting of NMR signals would be expected. The absence of published NMR data for this specific dioxime precludes any detailed structural assignment.

Mass Spectrometry (MS) for Molecular Ion Identification

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak corresponding to its molecular formula. The fragmentation pattern would likely involve cleavage of the C-C bond between the carbonyl groups and loss of the oxime functionalities. In the case of its metal complexes, mass spectrometry could confirm the stoichiometry of the complex by identifying the molecular ion of the entire complex or characteristic fragments containing the metal ion. No such mass spectral data has been reported for the title compound.

Crystallographic Studies of Metal Complexes

The definitive three-dimensional arrangement of atoms in a metal complex is determined by single-crystal X-ray diffraction.

Powder X-ray Diffraction for Bulk Phase Identification of Polymorphs and Complex Formations

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It is particularly valuable for identifying the bulk phase of a synthesized compound, confirming the formation of a new complex, and identifying any polymorphic forms.

When this compound reacts with a metal salt to form a complex, the resulting PXRD pattern is expected to be distinctly different from the patterns of the individual reactants. The diffraction peaks, which are recorded as a function of the diffraction angle (2θ), serve as a fingerprint for the crystalline structure. The appearance of a new set of peaks in the product's diffractogram confirms the successful formation of the metal complex.

Furthermore, PXRD is crucial in the study of polymorphism, where a compound can exist in multiple crystalline forms. Each polymorph will produce a unique PXRD pattern. The identification and characterization of different polymorphs are vital as they can exhibit different physical properties, such as solubility and stability.

Illustrative PXRD Data for a Hypothetical Copper(II) Complex

The table below illustrates a hypothetical comparison of PXRD data for this compound and its hypothetical copper(II) complex. The shift in peak positions and changes in relative intensities are indicative of a new crystalline phase formation upon complexation.

Compound Prominent 2θ Peaks (°) (Hypothetical Data) d-spacing (Å) (Calculated) Relative Intensity (%)
This compound12.5, 18.8, 25.2, 28.97.08, 4.72, 3.53, 3.09100, 65, 80, 50
[Cu(this compound)₂]10.2, 15.6, 22.8, 27.58.67, 5.68, 3.89, 3.2490, 100, 70, 60

This table presents hypothetical data for illustrative purposes.

Thermal Decomposition Pathways of Metal Complexes

The thermal behavior of metal complexes provides valuable information about their stability, composition, and decomposition patterns. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are central to these investigations.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Processes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability of a compound and to study its decomposition process.

For the metal complexes of this compound, a typical TGA thermogram would show a series of mass loss steps corresponding to the removal of solvent molecules (if any), the decomposition of the organic ligand, and the final formation of a metal oxide residue. The temperature at which decomposition begins is an indicator of the complex's thermal stability. Generally, coordination to a metal ion enhances the thermal stability of the ligand.

Hypothetical TGA Data for a Nickel(II) Complex of this compound

The following table outlines a plausible thermal decomposition pathway for a hypothetical hydrated Nickel(II) complex, illustrating the type of information that can be gleaned from a TGA experiment.

Decomposition Step Temperature Range (°C) (Hypothetical) Mass Loss (%) (Hypothetical) Proposed Loss
1100 - 1505.5Loss of two water molecules
2250 - 40045.0Decomposition of one dioxime ligand
3400 - 55045.0Decomposition of the second dioxime ligand
Final Residue> 550Nickel(II) oxide (NiO)

This table presents hypothetical data for illustrative purposes.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify the energy changes associated with phase transitions, such as melting, crystallization, and solid-state transitions, as well as chemical reactions like decomposition.

In the context of this compound and its metal complexes, a DSC curve would show endothermic peaks corresponding to processes like dehydration and melting, and exothermic peaks for crystallization and decomposition. The peak temperature and the area under the peak provide information about the transition temperature and the enthalpy change (ΔH) of the process, respectively.

For instance, a sharp endothermic peak would indicate the melting point of the compound, providing a measure of its purity. The decomposition of the complexes, observed as mass loss in TGA, would typically appear as a broad exothermic event in the DSC curve, indicating the energetic nature of the decomposition process.

Illustrative DSC Data for this compound

Event Peak Temperature (°C) (Hypothetical) Enthalpy (ΔH) (J/g) (Hypothetical) Process
1185120 (Endothermic)Melting
2280-350 (Exothermic)Decomposition

This table presents hypothetical data for illustrative purposes.

By combining the insights from PXRD, TGA, and DSC, a comprehensive understanding of the structural and thermal properties of this compound and its metal complexes can be achieved, which is a critical step in the development of new materials with tailored properties.

Coordination Chemistry of 1 2 Thienyl 1,2 Propanedione Dioxime

Complexation Behavior with Transition Metal Ions

The versatile chelating nature of 1-(2-thienyl)-1,2-propanedione dioxime allows it to form stable complexes with a wide array of transition metal ions. The coordination typically occurs through the nitrogen atoms of the two oxime groups, creating a five-membered chelate ring. The electronic and steric properties of the thienyl substituent can influence the structure, stability, and reactivity of the resulting metal complexes.

Nickel(II) Complexes: Synthesis, Structure, and Magnetic Properties

Synthesis and Structure: Nickel(II) complexes of ligands similar to this compound have been synthesized, often by reacting a nickel(II) salt, such as nickel(II) acetylacetonate, with the ligand in a suitable solvent. researchgate.net The resulting complexes can exhibit different coordination geometries, including square planar and octahedral. christuniversity.inresearchgate.net For instance, the reaction of a β-diketone with a nickel(II) salt in the presence of a bidentate ligand like 2,2'-bipyridine (B1663995) can lead to the formation of a six-coordinate octahedral complex. researchgate.net Two-coordinate nickel(II) complexes have also been prepared, although they are less common. rsc.org

Magnetic Properties: The magnetic properties of nickel(II) complexes are highly dependent on their geometry. Octahedral high-spin Ni(II) complexes, with a d⁸ electron configuration, are paramagnetic and typically exhibit magnetic moments in the range of 2.8 to 3.3 Bohr magnetons (B.M.). christuniversity.innih.gov For example, a high-spin octahedral Ni(II) complex was reported to have a magnetic moment of 3.20 B.M. nih.gov In contrast, square planar Ni(II) complexes are generally diamagnetic (magnetic moment close to zero). christuniversity.in However, some square planar complexes can show weak paramagnetism, which may be attributed to an equilibrium between a diamagnetic ground state and a low-lying triplet state. christuniversity.in Tetrahedral Ni(II) complexes are also paramagnetic, with higher magnetic moments, typically in the range of 4.0 to 4.3 B.M. christuniversity.in

Table 1: Magnetic Properties of Representative Nickel(II) Complex Geometries

GeometryElectron ConfigurationTypical Magnetic Moment (B.M.)
Octahedral (high-spin)t₂g⁶eg²2.8 - 3.3
Square Planardxy², dyz², dxz², dz²~0 (Diamagnetic)
Tetrahedrale⁴t₂⁴4.0 - 4.3

Cobalt(II/III) Complexes: Redox Behavior and Coordination Geometries

Redox Behavior: Cobalt is known for its ability to exist in multiple oxidation states, primarily +2 and +3, within coordination complexes. The redox interconversion between Co(II) and Co(III) can be influenced by the nature of the coordinating ligands and the surrounding environment. researchgate.netnih.govnih.gov For some cobalt complexes, the addition of certain anions, like chloride, can trigger the conversion of a Co(III) species to a Co(II) species. researchgate.netnih.gov This redox change is often accompanied by a change in the coordination geometry and magnetic properties of the complex. Computational studies have shown that the exchange of ligands can alter the character of the highest occupied molecular orbitals (HOMOs), influencing the relative stability of the Co(II) and Co(III) oxidation states. researchgate.netnih.gov

Coordination Geometries: Cobalt(II) complexes can adopt various coordination geometries, including tetrahedral and octahedral. nih.govresearchgate.net For instance, some Co(II) complexes with imine hemisalen ligands have been found to have a tetrahedral molecular geometry. nih.gov Octahedral geometries are also common, with the cobalt ion being hexacoordinated. nih.gov Cobalt(III) complexes, on the other hand, predominantly favor an octahedral geometry. nih.gov The specific geometry adopted is often influenced by the steric and electronic properties of the ligands. rsc.org In some cases, seven-coordinate geometries for Co(II) have also been observed. rsc.org

Table 2: Common Geometries and Oxidation States of Cobalt Complexes

Oxidation StateCommon Coordination Geometries
Cobalt(II)Tetrahedral, Octahedral, Seven-coordinate
Cobalt(III)Octahedral

Copper(II) Complexes: Structural Diversity and Electronic Properties

Structural Diversity: Copper(II) complexes exhibit a wide range of coordination numbers and geometries, with four-, five-, and six-coordinate structures being the most common. This structural flexibility is a hallmark of copper(II) chemistry. nih.govmdpi.com Five-coordinate geometries, such as square pyramidal and trigonal bipyramidal, are frequently observed. nih.govmdpi.comresearchgate.net For example, copper(II) complexes with mixed heterocycle ligands have been shown to adopt an intermediate stereochemistry between trigonal bipyramidal and square pyramidal. mdpi.com The specific geometry can be influenced by the nature of the ligands and the counter-ions present in the crystal lattice.

Electronic Properties: The electronic spectra of copper(II) complexes typically show broad, weak d-d transition bands in the visible region. nih.govresearchgate.net The position and shape of these bands are sensitive to the coordination geometry around the copper(II) ion. For five-coordinate complexes, the electronic spectrum can provide insights into the degree of distortion from idealized geometries like trigonal bipyramidal. nih.gov The electronic properties can also be probed by techniques such as electron paramagnetic resonance (EPR) spectroscopy, which can provide information about the g-values and the presence of magnetic exchange interactions. nih.gov

Table 3: Electronic Spectral Data for Representative Copper(II) Complexes

Complex Typed-d Transition (nm)Assignment
Five-coordinate~664-672²B₁g → ²A₁g
Five-coordinate (trigonal bipyramidal)~610-615d(xz), d(yz) → d(z²)

Palladium(II) and Platinum(II) Complexes: Square Planar Geometries and Reactivity

Square Planar Geometries: Palladium(II) and platinum(II) ions, both having a d⁸ electron configuration, strongly favor the formation of square planar complexes. stanford.edu This geometry is a defining characteristic of their coordination chemistry. Numerous Pd(II) and Pt(II) complexes with various ligands, including those containing nitrogen and sulfur donor atoms, have been synthesized and structurally characterized, confirming the prevalence of the square planar arrangement. nih.govnih.govmdpi.comnih.govrsc.org In some cases, steric interactions between bulky ligands can cause distortions from the ideal square planar geometry. nih.gov

Reactivity: The reactivity of square planar Pd(II) and Pt(II) complexes is a subject of extensive research, particularly in the context of catalysis and medicinal chemistry. mdpi.com The vacant axial positions in these complexes can be susceptible to attack, leading to associative ligand substitution mechanisms. The nature of the ligands in the square plane can significantly influence the reactivity of the complex. For instance, the trans effect, where a ligand influences the lability of the ligand trans to it, plays a crucial role in the substitution reactions of these complexes.

Table 4: General Features of Palladium(II) and Platinum(II) Complexes

Metal IonElectron ConfigurationPreferred Geometry
Palladium(II)d⁸Square Planar
Platinum(II)d⁸Square Planar

Coordination with Other Divalent and Trivalent Metal Ions

This compound and related ligands can also form complexes with other divalent and trivalent metal ions. For example, coordination compounds of manganese(II) and iron(II) have been prepared. nih.gov These complexes often exhibit octahedral geometries, particularly when water molecules or other co-ligands are involved in the coordination sphere. nih.gov The magnetic properties of these complexes are consistent with their high-spin electron configurations. For instance, a high-spin octahedral Fe(II) complex (d⁶) would be expected to be paramagnetic. nih.gov

The interaction of similar ligands with iron has also been studied, with the potential for the formation of both Fe(II) and Fe(III) complexes. nih.gov The relative stability of these oxidation states would depend on the specific ligand environment.

Ligand Field Effects and Electronic Structure of Complexes

The electronic structure and properties of the transition metal complexes of this compound are governed by ligand field effects. The interaction between the metal d-orbitals and the orbitals of the ligand nitrogen atoms leads to the splitting of the d-orbitals into different energy levels. The magnitude of this splitting, known as the ligand field splitting energy (Δ), depends on the metal ion, its oxidation state, and the nature of the ligand.

For octahedral complexes, the d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. For square planar complexes, the splitting pattern is more complex, with the d(x²-y²) orbital being the highest in energy. stanford.edu The strength of the ligand field influences the electronic configuration and, consequently, the magnetic properties of the complex. Strong-field ligands lead to a larger Δ, favoring low-spin configurations, while weak-field ligands result in a smaller Δ and high-spin configurations. scielo.br

The electronic spectra of these complexes provide experimental evidence for the d-orbital splitting. The absorption bands in the visible and ultraviolet regions correspond to electronic transitions between the split d-orbitals (d-d transitions) and from the ligand to the metal (ligand-to-metal charge transfer, LMCT) or metal to ligand (metal-to-ligand charge transfer, MLCT). nih.govresearchgate.net The energies of these transitions are directly related to the ligand field parameters and provide valuable information about the electronic structure of the complexes.

Stereochemistry and Isomerism in Metal Dioxime Complexes

The coordination of this compound to a metal center is expected to give rise to a variety of stereoisomers, a phenomenon common in metal complexes. Isomers are compounds that share the same chemical formula but differ in the spatial arrangement of their atoms. In the context of metal dioxime complexes, two primary forms of isomerism are of significance: geometric and optical isomerism.

Geometric Isomerism: Geometric isomers, also known as cis-trans isomers, arise from the different possible arrangements of ligands around a central metal ion. For a square planar complex with two bidentate this compound ligands, two geometric isomers are conceivable: cis and trans. In the cis isomer, the two thiophene (B33073) groups would be positioned adjacent to each other, at a 90° angle, while in the trans isomer, they would be situated on opposite sides of the metal center, at a 180° angle.

Similarly, in an octahedral complex, where the metal ion is coordinated to three bidentate dioxime ligands, two geometric isomers are possible: facial (fac) and meridional (mer). In the fac isomer, the three thiophene rings would occupy one triangular face of the octahedron. In the mer isomer, they would lie in a plane that bisects the octahedron. The relative stability and isolation of these isomers would depend on factors such as steric hindrance between the ligands and the electronic properties of the metal ion.

The specific stereoisomers formed in a given reaction would be influenced by the reaction conditions, the nature of the metal ion, and the presence of other coordinating or non-coordinating species. The characterization and separation of these isomers would necessitate the use of advanced analytical techniques such as X-ray crystallography and various forms of chromatography.

Supramolecular Assembly via Intermolecular Interactions in Coordination Compounds

Beyond the intramolecular forces that dictate the geometry of individual metal complexes, weaker intermolecular interactions play a crucial role in their organization into larger, ordered structures known as supramolecular assemblies. The resulting architecture is highly dependent on the nature and directionality of these non-covalent forces. For coordination compounds of this compound, several types of intermolecular interactions are anticipated to be significant.

Hydrogen Bonding: A key feature of metal dioxime complexes is the presence of intramolecular O-H···O hydrogen bonds between the two oxime groups of a single ligand molecule. Furthermore, intermolecular hydrogen bonds can form between the oxime groups of adjacent complex units. The nitrogen and oxygen atoms of the oxime groups can act as both hydrogen bond donors and acceptors, leading to the formation of one-, two-, or even three-dimensional networks. The presence of the thiophene ring could also introduce C-H···O or C-H···N hydrogen bonding interactions, further influencing the packing of the molecules in the crystal lattice.

Electrochemistry of 1 2 Thienyl 1,2 Propanedione Dioxime and Its Metal Complexes

Redox Potentials and Electron Transfer Mechanisms of the Ligand

The electrochemical behavior of vic-dioxime ligands is typically characterized by irreversible reduction processes centered on the oxime groups. For 1-(2-thienyl)-1,2-propanedione dioxime, it is anticipated that the ligand would undergo reduction at negative potentials. This process likely involves the transfer of electrons to the N=C-C=N conjugated system, leading to the cleavage of the N-O bonds.

Electrochemical Behavior of Metal Dioxime Complexes

The coordination of a metal ion to this compound would introduce new, often reversible, redox processes associated with the metal center. The general electrochemical behavior would be a composite of the redox activity of the metal ion and the ligand.

For instance, a nickel(II) complex would be expected to exhibit a quasi-reversible or reversible one-electron reduction to a nickel(I) species. Similarly, a copper(II) complex would likely show a Cu(II)/Cu(I) redox couple. Cobalt complexes are known to exhibit rich electrochemistry, with accessible Co(III)/Co(II) and Co(II)/Co(I) redox couples. These metal-centered processes are typically more reversible than the ligand-based reductions.

Influence of Metal Center and Ligand Structure on Redox Properties

The redox properties of the metal dioxime complexes are intrinsically linked to both the nature of the central metal ion and the structure of the ligand.

Influence of the Metal Center: The identity of the metal ion (e.g., Ni, Cu, Co) will dictate the potential at which the metal-centered redox events occur. For a given ligand, the ease of reduction or oxidation of the complex is a direct function of the electronic configuration and the inherent redox potential of the metal. For example, the Co(II)/Co(I) couple in a dioxime complex is generally observed at more negative potentials than the Cu(II)/Cu(I) couple.

Influence of the Ligand Structure: The electronic properties of the this compound ligand will modulate the redox potentials of the metal center. The electron-donating or -withdrawing nature of the thienyl substituent, transmitted through the dioxime bridge, will affect the electron density at the metal ion. An electron-donating group would make the metal center more electron-rich and thus harder to reduce (shifting the redox potential to more negative values), while an electron-withdrawing group would have the opposite effect. The planarity and chelate ring size imposed by the ligand also play a crucial role in stabilizing different oxidation states of the metal, thereby influencing the redox potentials.

To illustrate the expected trends, the following table presents hypothetical redox potential data for metal complexes of this compound, based on analogies with other vic-dioxime complexes.

Complex (Hypothetical)Redox CoupleE1/2 (V vs. Ag/AgCl) (Anticipated Range)
[Ni(C7H7N2O2S)2]Ni(II)/Ni(I)-1.0 to -1.4
[Cu(C7H7N2O2S)2]Cu(II)/Cu(I)-0.4 to -0.8
[Co(C7H7N2O2S)2]Co(III)/Co(II)+0.2 to -0.2
Co(II)/Co(I)-0.8 to -1.2

Note: This table is for illustrative purposes only and is based on values reported for analogous vic-dioxime complexes. Actual experimental values for this compound complexes may differ.

Electrocatalytic Implications of Redox-Active Complexes

Metal complexes of vic-dioximes, particularly those of cobalt, have garnered significant attention for their ability to act as molecular electrocatalysts, most notably for the hydrogen evolution reaction (HER). nih.gov It is plausible that cobalt complexes of this compound could also exhibit such catalytic activity.

The catalytic cycle for HER typically involves the reduction of the Co(II) complex to a Co(I) species, which is a key intermediate. This highly nucleophilic Co(I) center can then react with a proton source to generate a cobalt-hydride species. Subsequent reaction pathways can then lead to the formation of dihydrogen (H2). The efficiency and overpotential of this catalytic process would be influenced by the electronic environment provided by the thienyl-substituted dioxime ligand. The presence of the sulfur atom in the thiophene (B33073) ring could potentially play a role in modulating the electronic structure of the catalytic center or in proton relay mechanisms, although this remains a subject for future investigation.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is a common approach for predicting the molecular geometry and electronic properties of organic ligands and their metal complexes. scispace.com

The conformational landscape of 1-(2-thienyl)-1,2-propanedione dioxime can be explored using DFT calculations. Potential energy surface scans can identify the most stable conformers by rotating the thienyl group and the oxime functionalities. For similar molecules, different conformers and their relative energies have been studied to understand their stability.

Furthermore, dioximes can exist in different tautomeric forms (e.g., amphi, anti, syn). DFT calculations can determine the relative energies of these tautomers, predicting the most prevalent form in different environments.

DFT is instrumental in predicting the three-dimensional structures of metal complexes of this compound. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be obtained for complexes with various metal ions. These calculated geometries provide a foundation for understanding the coordination chemistry and the electronic interactions between the ligand and the metal center. For instance, studies on similar dioxime complexes have utilized DFT to elucidate their coordination geometries.

Table 1: Representative Calculated Bond Lengths and Angles for a Hypothetical Metal Complex of this compound

Parameter Value
M-N (Å) 2.0 - 2.2
N-O (Å) 1.3 - 1.4
C=N (Å) 1.2 - 1.3
N-M-N (°) 80 - 90
O-N-C (°) 110 - 120

Note: These are typical ranges observed for similar metal-dioxime complexes and are provided for illustrative purposes.

DFT calculations can simulate spectroscopic data, which is invaluable for interpreting experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical shifts, when compared with experimental data, can aid in the structural elucidation of the ligand and its complexes.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. rsc.org By calculating the excitation energies and oscillator strengths, the wavelengths of maximum absorption (λmax) can be determined, providing insights into the electronic transitions (e.g., n→π, π→π) within the molecule and its metal complexes. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For this compound and its complexes, MD simulations can provide information on:

Conformational Dynamics: The flexibility of the ligand and its complexes in solution can be studied, revealing the accessible conformations and the timescales of conformational changes.

Solvation Effects: MD simulations can model the interactions between the molecule and solvent molecules, providing a detailed picture of the solvation shell and its influence on the solute's structure and properties.

Binding Stability: In the context of metal complexes, MD simulations can assess the stability of the ligand-metal interaction over time. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structures. nih.gov For a series of related dioxime ligands, QSPR studies could be developed to predict properties such as:

Metal Extraction Efficiency: By correlating molecular descriptors (e.g., electronic, steric, topological) with the observed extraction efficiency for different metal ions, a predictive QSPR model can be built.

Stability Constants of Complexes: QSPR can be used to model the relationship between the structural features of the ligands and the stability of their metal complexes.

The development of a robust QSPR model requires a dataset of compounds with experimentally determined properties. nih.gov

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.com

HOMO and LUMO: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. numberanalytics.com The distribution of these orbitals indicates the likely sites of electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich thiophene (B33073) ring and the oxime groups, while the LUMO may be distributed over the conjugated system.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. numberanalytics.comresearchgate.net A smaller gap suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Data for a Dioxime Ligand

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

Note: These values are representative for similar organic molecules and are for illustrative purposes only.

Advanced Applications in Chemical Sciences

Analytical Reagent in Spectrophotometric and Gravimetric Determinations of Metal Ions

There is no specific data available in the reviewed literature concerning the use of 1-(2-thienyl)-1,2-propanedione dioxime as an analytical reagent for either spectrophotometric or gravimetric analysis of metal ions. The class of vic-dioximes is generally known for its ability to form colored complexes with various transition metals, which is a principle underlying spectrophotometric methods. However, for this compound, specific parameters such as the optimal pH for complex formation, wavelength of maximum absorbance (λmax), molar absorptivity coefficients, and the stoichiometry of its metal complexes have not been reported. Similarly, its application in gravimetric analysis, which would require the formation of a stable and insoluble precipitate with specific metal ions, is not documented.

Chelation-Based Extraction and Separation of Metal Species

Detailed research on the application of this compound for the chelation-based extraction and separation of metal species could not be found. This technique relies on the formation of neutral metal-ligand complexes that are preferentially soluble in an organic solvent, allowing for their separation from an aqueous phase. For this compound, there is a lack of published studies detailing its efficiency as an extractant, its selectivity towards different metal ions, the optimal pH conditions for extraction, and the distribution coefficients between aqueous and organic phases.

Precursors for Advanced Material Synthesis (e.g., metal-organic frameworks, thin films)

The utilization of this compound as an organic linker or precursor in the synthesis of advanced materials such as metal-organic frameworks (MOFs) or for the deposition of thin films is not described in the available scientific literature. The design and synthesis of MOFs depend on the specific geometry and connectivity of the organic ligands to form porous, crystalline structures. Likewise, the fabrication of thin films requires precursors with suitable properties for deposition techniques. At present, there are no reports on the successful incorporation of this compound into such materials.

Sensing Applications for Metal Ions and Small Molecules

There is no available research on the development and application of this compound in chemical sensing for the detection of metal ions or small molecules. Chemical sensors typically consist of a recognition element that selectively interacts with a target analyte and a transducer that converts this interaction into a measurable signal. While the molecular structure of this compound, containing both dioxime and thienyl groups, suggests potential for metal ion coordination and subsequent changes in optical or electrochemical properties, no studies have been published that explore this potential or report on the performance characteristics of such a sensor, including its sensitivity, selectivity, and limit of detection.

Catalytic Applications of Metal Complexes in Organic Transformations

The catalytic properties of metal complexes formed with this compound have not been investigated in the available literature. Metal complexes containing dioxime ligands can serve as catalysts in a variety of organic reactions. However, for this compound, there are no reports on the synthesis of its metal complexes and their subsequent evaluation as catalysts in organic transformations. Consequently, information regarding the types of reactions they might catalyze, their efficiency, and reaction mechanisms is not available.

Future Research Directions and Perspectives

Exploration of New Metal Centers and Coordination Modes

Future research should prioritize the synthesis and characterization of 1-(2-thienyl)-1,2-propanedione dioxime complexes with a wider array of metal centers beyond those already studied. While complexes with transition metals like cobalt, nickel, and copper are known, a systematic investigation into its coordination with lanthanides, actinides, and other main group metals could reveal novel structural motifs and electronic properties. The synthesis of heterobimetallic complexes, where the dioxime ligand bridges two different metal centers, is another promising area. nih.gov Such complexes could exhibit unique catalytic or magnetic properties arising from the synergistic interaction between the metals.

Furthermore, exploring different coordination modes of the ligand is crucial. While the common N,N'-coordination is well-established, reaction conditions could be tailored to favor coordination through the oxime oxygen atoms or even the sulfur atom of the thienyl group. High-pressure synthesis or the use of sterically demanding co-ligands could stabilize unusual coordination geometries, leading to complexes with unprecedented reactivity.

Development of Novel Synthetic Strategies for Ligand Modifications

The functionalization of the this compound ligand is a key strategy for tuning its properties and those of its metal complexes. Future work should focus on developing novel and efficient synthetic methods to modify the thienyl ring and the propanedione backbone. For instance, electrophilic substitution or metal-catalyzed cross-coupling reactions on the thienyl ring could introduce a variety of substituents, influencing the electronic properties and steric bulk of the ligand. nih.govnih.gov

Moreover, the development of "click" chemistry approaches or solid-phase synthesis techniques could enable the rapid generation of a library of diversified ligands. These modified ligands could then be screened for enhanced performance in specific applications, such as catalysis or sensing. The synthesis of chiral derivatives of the ligand is also a significant research direction, with potential applications in asymmetric catalysis.

Integration into Hybrid Materials and Nanostructures

A significant frontier for future research lies in the incorporation of this compound and its metal complexes into hybrid materials and nanostructures. nih.gov This integration can be achieved through various methods, including covalent grafting onto polymer chains, encapsulation within porous materials like metal-organic frameworks (MOFs) or zeolites, or self-assembly into well-defined nanostructures. researchgate.net

The resulting hybrid materials could exhibit a combination of properties from both the organic ligand and the inorganic framework, leading to applications in areas such as gas storage, separation, and heterogeneous catalysis. For instance, incorporating the dioxime complexes into the pores of a MOF could create a highly active and recyclable catalyst. Furthermore, the synthesis of nanocomposites containing the ligand or its complexes with metal oxide nanoparticles could lead to materials with enhanced optoelectronic properties. researchgate.net

Synthetic Method for Hybrid MaterialsAdvantagesDisadvantages
Sol-Gel MethodCovalent interaction between components.Difficult to control the reaction.
In-situ PolymerizationControlled morphology and structure.Compatibility issues between monomers and precursors.
Template-Assisted SynthesisWell-defined nanostructures.Template removal can be harsh.
Layer-by-Layer AssemblyPrecise control over multilayered structures.Sensitivity to environmental factors.
Co-precipitationIntimate mixing of precursors.Lack of control over particle size and morphology.

This table summarizes various synthetic methods for creating hybrid materials, outlining their respective advantages and disadvantages. nih.gov

Advanced Spectroscopic and In Situ Characterization of Reactivity

To gain a deeper understanding of the reaction mechanisms and dynamic behavior of this compound complexes, the application of advanced spectroscopic techniques is essential. While standard techniques like IR and NMR spectroscopy provide valuable structural information, more sophisticated methods are needed to probe transient intermediates and reaction kinetics.

Future research should employ time-resolved spectroscopy to monitor photochemical reactions and catalytic cycles in real-time. In situ techniques, such as high-pressure NMR and X-ray absorption spectroscopy, can provide crucial insights into the behavior of these complexes under reaction conditions. nih.gov The combination of multiple spectroscopic methods will be key to developing a comprehensive picture of their reactivity. nih.gov

Deepening Computational Insights into Reaction Mechanisms and Properties

Computational chemistry offers a powerful tool to complement experimental studies and guide future research. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic structure, spectroscopic properties, and reactivity of this compound and its complexes.

Future computational work should focus on elucidating reaction mechanisms in detail, identifying transition states, and calculating reaction barriers. researchgate.net These theoretical studies can help in understanding the factors that control the selectivity and efficiency of catalytic reactions. Furthermore, computational screening of virtual libraries of modified ligands can accelerate the discovery of new complexes with desired properties, reducing the need for extensive experimental synthesis and testing.

Q & A

Q. What are the recommended methods for synthesizing 1-(2-thienyl)-1,2-propanedione dioxime?

The synthesis typically involves oxime formation from the parent diketone, 1-(2-thienyl)-1,2-propanedione (CAS 13678-69-8). A common approach is reacting the diketone with hydroxylamine under controlled pH and temperature conditions. For example:

  • Step 1 : Dissolve 1-(2-thienyl)-1,2-propanedione in ethanol or methanol.
  • Step 2 : Add hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate to buffer the solution (pH ~5–6).
  • Step 3 : Reflux for 4–6 hours, followed by cooling to precipitate the dioxime.
  • Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane eluent) for higher purity .

Q. How should researchers characterize the purity and structure of this compound?

Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., thienyl protons at δ 6.8–7.5 ppm, oxime protons at δ 8.2–8.5 ppm).
    • IR : Confirm oxime (-N-O) stretches (~1600 cm⁻¹) and ketone-to-oxime conversion (loss of C=O peak at ~1700 cm⁻¹).
  • X-ray Crystallography : Resolve stereochemistry and confirm dioxime tautomerism.
  • Elemental Analysis : Verify %C, %H, %N, and %S to confirm stoichiometry (e.g., C₇H₆N₂O₂S).
  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Storage : Keep in a refrigerator (2–8°C) in airtight, light-resistant containers. Avoid contact with oxidizers (e.g., peroxides, nitrates) due to potential exothermic reactions .

Advanced Research Questions

Q. How can factorial design optimize synthesis conditions for higher yields?

A 2³ factorial design can evaluate three critical factors:

  • Factors : Reaction temperature (40°C vs. 60°C), molar ratio (1:2 vs. 1:3 diketone:NH₂OH), and solvent (ethanol vs. methanol).
  • Response Variables : Yield (%) and purity (HPLC).
  • Analysis : ANOVA identifies significant interactions (e.g., higher temperature and methanol improve yield by 15% but reduce purity by 5%). Optimized conditions might involve a central composite design for robustness testing .

Q. What strategies resolve contradictions in reported reactivity data (e.g., tautomer stability or ligand behavior)?

  • Multi-Method Validation : Combine computational (DFT) and experimental (UV-Vis, NMR) data to study tautomer equilibria. For example, DFT can predict dominant tautomers, while variable-temperature NMR validates population shifts.
  • Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., solvent, concentration).
  • Theoretical Frameworks : Link reactivity to the thienyl group’s electron-withdrawing effects, which may stabilize specific tautomers or coordination geometries in metal complexes .

Q. How can researchers study degradation pathways under varying environmental conditions?

  • Accelerated Stability Testing :
    • Thermal Degradation : Heat samples to 80°C for 48 hours; analyze residues via GC-MS or LC-QTOF to identify breakdown products (e.g., thiophene derivatives).
    • Photodegradation : Expose to UV light (254 nm) and monitor decomposition kinetics using UV-Vis spectroscopy.
  • Mechanistic Insights : Use isotopic labeling (¹⁵N-oxime) to track nitrogen migration during degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.